Adenophostin A

説明

Adenophostin a has been reported in Penicillium brevicompactum with data available.

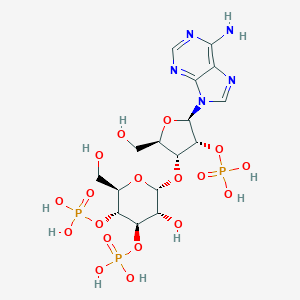

structure given in first source; an inositol-1,4,5-trisphosphate agonist isolated from Penicillium brevicompactum

Structure

3D Structure

特性

CAS番号 |

149091-92-9 |

|---|---|

分子式 |

C16H26N5O18P3 |

分子量 |

669.3 g/mol |

IUPAC名 |

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2R,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonooxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C16H26N5O18P3/c17-13-7-14(19-3-18-13)21(4-20-7)15-12(39-42(31,32)33)9(5(1-22)34-15)36-16-8(24)11(38-41(28,29)30)10(6(2-23)35-16)37-40(25,26)27/h3-6,8-12,15-16,22-24H,1-2H2,(H2,17,18,19)(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)/t5-,6-,8-,9-,10-,11-,12-,15-,16-/m1/s1 |

InChIキー |

RENVITLQVBEFDT-MZQFDOALSA-N |

異性体SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)N |

正規SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)N |

他のCAS番号 |

149091-92-9 |

同義語 |

adenophostin A |

製品の起源 |

United States |

Foundational & Exploratory

Adenophostin A and the Inositol 1,4,5-Trisphosphate Receptor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenophostin A, a fungal metabolite isolated from Penicillium brevicompactum, is the most potent known naturally occurring agonist of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor (IP3R).[1][2][3][4][5] The IP3R is an intracellular ligand-gated calcium (Ca2+) channel crucial for the regulation of a vast array of cellular processes, making it a significant target for therapeutic intervention. Adenophostin A's remarkable potency, approximately 10-fold greater than that of its endogenous ligand, IP3, has made it an invaluable tool for elucidating the intricacies of IP3R function and a lead compound in the design of novel IP3R modulators. This technical guide provides an in-depth analysis of Adenophostin A's mechanism of action on IP3 receptors, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.

Core Mechanism of Action

Adenophostin A functions as a full agonist at all three mammalian IP3R subtypes (IP3R1, IP3R2, and IP3R3). Its mechanism of action, while mimicking that of IP3, is distinguished by a significantly higher binding affinity. This enhanced affinity is attributed to unique structural features that allow for more extensive and stable interactions with the IP3-binding core (IBC) of the receptor.

Upon binding, Adenophostin A induces a conformational change in the IP3R, leading to the opening of its central pore and the subsequent release of Ca2+ from the endoplasmic reticulum (ER) into the cytosol. The essential structural components of Adenophostin A that mimic IP3 are its 4",3"-bisphosphate and 2"-hydroxyl groups, which are analogous to the 4,5-bisphosphate and 6-hydroxyl groups of IP3, respectively. These groups interact with opposite sides of the clam-like IBC, promoting its closure and initiating channel activation.

A key contributor to Adenophostin A's high potency is a proposed cation-π interaction between its adenine (B156593) moiety and a conserved arginine residue within the α-domain of the IBC. This additional contact point is believed to stabilize the closed, active conformation of the IBC, thereby increasing the probability of channel opening.

Quantitative Data: A Comparative Analysis

The following tables summarize the quantitative data on the interaction of Adenophostin A and IP3 with IP3 receptors, compiled from various studies.

Table 1: Potency in Functional Ca2+ Release Assays

| Ligand | IP3R Subtype | EC50 (nM) | Cell Type | Reference |

| Adenophostin A | IP3R1 | 7.1 ± 0.5 | Permeabilized Hepatocytes | |

| IP3 | IP3R1 | 177 ± 26 | Permeabilized Hepatocytes | |

| Adenophostin A | IP3R1 | ~11 | Purified and Reconstituted IP3R1 | |

| IP3 | IP3R1 | ~100 | Purified and Reconstituted IP3R1 | |

| Adenophostin A | Mixed | ~1.5 | Cerebellar Microsomes | |

| IP3 | Mixed | ~20 | Cerebellar Microsomes |

Table 2: Binding Affinity Data

| Ligand | Preparation | Ki (nM) | Kd (nM) | Assay Method | Reference |

| Adenophostin A | Purified IP3R1 | 10 | [3H]IP3 Competition | ||

| IP3 | Purified IP3R1 | 41 | [3H]IP3 Competition | ||

| Adenophostin A | N-terminus (1-604) | ~3.4 | Fluorescence Polarization | ||

| IP3 | N-terminus (1-604) | ~35 | Fluorescence Polarization | ||

| Adenophostin A | IP3-Binding Core (224-604) | ~1.6 | Fluorescence Polarization | ||

| IP3 | IP3-Binding Core (224-604) | ~18 | Fluorescence Polarization |

Signaling Pathway and Agonist Interaction

The following diagram illustrates the signaling cascade leading to IP3R activation and the comparative interaction of IP3 and Adenophostin A with the receptor's binding core.

References

- 1. Stimulation of Inositol 1,4,5-Trisphosphate (IP3) Receptor Subtypes by Adenophostin A and Its Analogues | PLOS One [journals.plos.org]

- 2. The discovery and development of IP3 receptor modulators: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. Stimulation of inositol 1,4,5-trisphosphate (IP3) receptor subtypes by adenophostin A and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stimulation of Inositol 1,4,5-Trisphosphate (IP3) Receptor Subtypes by Adenophostin A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Adenophostin A: A Technical Guide to its Chemical Structure, Synthesis, and Potent Agonism at IP3 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenophostin A, a fungal metabolite isolated from Penicillium brevicompactum, is the most potent known natural agonist of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor. Its remarkable affinity and efficacy in mobilizing intracellular calcium have made it an invaluable tool for studying IP3-mediated signaling pathways and a lead compound for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the chemical structure, total synthesis, and biological activity of Adenophostin A, with a focus on providing detailed experimental protocols and quantitative data for researchers in the field.

Chemical Structure

Adenophostin A is a complex glyconucleotide composed of an adenosine (B11128) moiety linked to a glucose-3',4'-bisphosphate via a ribose sugar.[1][2] Its systematic IUPAC name is [(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2R,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonooxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate (B84403).[2] The key structural features that contribute to its high affinity for the IP3 receptor include the adenine (B156593) base, the 3'',4''-bisphosphate on the glucose ring, and the 2'-phosphate on the ribose.[3][4] These elements mimic the essential binding determinants of the endogenous ligand, IP3.

Table 1: Chemical Properties of Adenophostin A

| Property | Value | Reference |

| Molecular Formula | C16H26N5O18P3 | |

| Molecular Weight | 669.3 g/mol | |

| CAS Number | 149091-92-9 |

Total Synthesis of Adenophostin A

The total synthesis of Adenophostin A is a challenging multi-step process that has been accomplished through various convergent strategies. These approaches typically involve the synthesis of protected ribofuranose and glucopyranose building blocks, followed by their glycosidic coupling, introduction of the adenine base, and finally, phosphorylation and deprotection.

Illustrative Synthetic Scheme

A common strategy involves the Vorbrüggen glycosylation to introduce the adenine base and the phosphoramidite (B1245037) method for the introduction of the phosphate groups.

Caption: General synthetic workflow for Adenophostin A.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a summarized representation based on published synthetic routes and should be adapted and optimized based on specific laboratory conditions.

Step 1: Synthesis of a Protected Ribofuranosyl Donor A suitable D-ribose derivative is protected at the 2, 3, and 5 positions, often using silyl (B83357) or benzyl (B1604629) ethers, and activated at the anomeric position for glycosylation.

Step 2: Synthesis of a Protected Glucopyranosyl Acceptor A D-glucose derivative is selectively protected to leave the desired hydroxyl group free for glycosidic bond formation.

Step 3: Glycosylation The protected ribofuranosyl donor and glucopyranosyl acceptor are coupled under Lewis acid catalysis to form the disaccharide backbone.

Step 4: Introduction of the Adenine Base (Vorbrüggen Glycosylation) The anomeric position of the ribose moiety in the disaccharide is activated, typically by acylation, and then reacted with a silylated adenine derivative in the presence of a Lewis acid (e.g., TMSOTf) to form the N-glycosidic bond.

Step 5: Phosphorylation The free hydroxyl groups at the 2' position of the ribose and the 3'' and 4'' positions of the glucose are phosphorylated using a phosphoramidite reagent followed by oxidation.

Step 6: Deprotection All protecting groups are removed under appropriate conditions (e.g., catalytic hydrogenation for benzyl groups, fluoride (B91410) treatment for silyl groups) to yield the final product, Adenophostin A.

Purification and Characterization: The final compound is typically purified by ion-exchange chromatography. Characterization is performed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P).

Biological Activity and Signaling Pathways

Adenophostin A exerts its biological effects by potently activating the IP3 receptor, a ligand-gated calcium channel located on the endoplasmic reticulum. This activation leads to the release of stored calcium into the cytoplasm, triggering a cascade of downstream cellular events.

Caption: Adenophostin A action on the IP3 signaling pathway.

Quantitative Biological Data

Adenophostin A exhibits significantly higher affinity and potency compared to the endogenous ligand, IP3.

Table 2: Comparative Biological Activity of Adenophostin A and IP3

| Parameter | Adenophostin A | D-myo-Inositol 1,4,5-trisphosphate (IP3) | Reference |

| Binding Affinity (Ki) | |||

| to IP3 Receptor | 0.18 nM | 15 nM | |

| Potency (EC50) | |||

| for Ca²⁺ Release | 7.1 ± 0.5 nM | 177 ± 26 nM |

Experimental Protocols for Biological Assays

IP3 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of Adenophostin A for the IP3 receptor.

Caption: Workflow for an IP3 receptor binding assay.

Materials:

-

Microsomal membrane preparation from a tissue rich in IP3 receptors (e.g., rat cerebellum).

-

[³H]IP3 (radioligand).

-

Adenophostin A and other unlabeled competitor ligands.

-

Binding buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 1 mM 2-mercaptoethanol, pH 8.3).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubation: In a microcentrifuge tube, combine the microsomal membranes, a fixed concentration of [³H]IP3, and varying concentrations of Adenophostin A (or other competitor). The final volume is brought up with binding buffer.

-

Equilibration: Incubate the mixture on ice for a defined period (e.g., 10 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter under vacuum to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve and used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Intracellular Calcium Release Assay

This protocol describes a method to measure Adenophostin A-induced calcium release from intracellular stores in permeabilized cells using a fluorescent calcium indicator.

Materials:

-

Cell line expressing IP3 receptors (e.g., hepatocytes, DT40 cells).

-

Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM).

-

Permeabilizing agent (e.g., saponin, digitonin).

-

Intracellular-like medium.

-

Adenophostin A.

-

Fluorometer or fluorescence microscope.

Procedure:

-

Cell Loading: Incubate the cells with the AM ester form of the calcium indicator to allow for dye loading into the cytoplasm.

-

Permeabilization: Resuspend the loaded cells in an intracellular-like medium and treat with a low concentration of a permeabilizing agent to selectively permeabilize the plasma membrane while leaving the endoplasmic reticulum intact.

-

Measurement: Place the permeabilized cells in a cuvette in a fluorometer or on a microscope stage.

-

Baseline: Record the baseline fluorescence for a short period.

-

Stimulation: Add a known concentration of Adenophostin A to the cell suspension and continue to record the fluorescence.

-

Data Analysis: The change in fluorescence intensity or ratio (for ratiometric dyes) is proportional to the change in intracellular calcium concentration. The potency (EC50) of Adenophostin A can be determined by performing a dose-response curve.

Conclusion

Adenophostin A remains a cornerstone in the study of intracellular calcium signaling. Its unique chemical structure, potent biological activity, and the availability of synthetic routes make it an indispensable tool for researchers. The detailed protocols and compiled data in this guide are intended to facilitate further research into the intricate roles of IP3 receptor-mediated signaling in health and disease, and to aid in the design and development of next-generation therapeutic agents targeting this critical pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Binding of Inositol 1,4,5-trisphosphate (IP3) and Adenophostin A to the N-Terminal region of the IP3 Receptor: Thermodynamic Analysis Using Fluorescence Polarization with a Novel IP3 Receptor Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Discovery and Origin of Adenophostin A: A Potent Inositol Trisphosphate Receptor Agonist from Penicillium brevicompactum

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenophostin A, a secondary metabolite isolated from the fungus Penicillium brevicompactum, stands as one of the most potent naturally occurring agonists of the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor. Its discovery in the early 1990s provided a powerful molecular tool for probing the intricacies of intracellular calcium (Ca²⁺) signaling. This technical guide delves into the discovery, origin, and key experimental methodologies associated with Adenophostin A, offering a comprehensive resource for researchers in pharmacology and drug development. The document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Discovery and Origin

Adenophostin A and its structural analog Adenophostin B were first isolated from the culture broth of Penicillium brevicompactum strains SANK 11991 and SANK 12177.[1][2] The discovery was the result of a screening program aimed at identifying novel IP₃ receptor agonists from microbial sources. Structurally, Adenophostin A is an adenosine (B11128) nucleotide derivative, a feature that distinguishes it from the inositol-based structure of IP₃.[1] Despite this structural difference, it exhibits significantly higher affinity and potency at the IP₃ receptor.

The biosynthesis of Adenophostin A in Penicillium brevicompactum has not yet been fully elucidated, and the specific gene cluster responsible for its production has not been identified. This remains an area of active research interest, as understanding its biosynthetic pathway could pave the way for metabolic engineering approaches to enhance its production or generate novel analogs.

Mechanism of Action: A Super-Agonist of the IP₃ Receptor

Adenophostin A exerts its biological effects by binding to and activating the IP₃ receptor, a ligand-gated Ca²⁺ channel located predominantly on the endoplasmic reticulum. This activation leads to the release of Ca²⁺ from intracellular stores into the cytoplasm, triggering a cascade of downstream cellular events. The remarkable potency of Adenophostin A is attributed to its high binding affinity for the IP₃ receptor, which is approximately 100-fold greater than that of IP₃ itself.[3]

Signaling Pathway of Adenophostin A-induced Calcium Release

References

- 1. Adenophostins A and B: potent agonists of inositol-1,4,5-trisphosphate receptor produced by Penicillium brevicompactum. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenophostins A and B: potent agonists of inositol-1,4,5-trisphosphate receptor produced by Penicillium brevicompactum. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenophostins, newly discovered metabolites of Penicillium brevicompactum, act as potent agonists of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Adenophostin A: A Potent Inositol 1,4,5-Trisphosphate Receptor Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Adenophostin A, a potent agonist of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor (IP3R). Adenophostin A, a fungal metabolite, is distinguished by its significantly higher affinity and potency compared to the endogenous ligand, IP3.[1] This document compiles quantitative data, detailed experimental protocols, and visual representations of key biological processes to serve as a comprehensive resource for professionals in the field.

Core Concepts: Adenophostin A and the IP3 Receptor

The IP3 receptor is a ligand-gated intracellular calcium (Ca2+) channel primarily located on the endoplasmic reticulum (ER).[2] Upon binding of IP3, the receptor undergoes a conformational change, leading to the release of Ca2+ from the ER into the cytosol. This elevation in cytosolic Ca2+ concentration is a critical step in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis.

Adenophostin A acts as a "super-agonist" of the IP3R.[1] Its molecular structure, while distinct from IP3, mimics the key binding moieties, allowing it to bind to the receptor with approximately 10-fold greater affinity.[3][4] This enhanced affinity translates to a correspondingly greater potency in eliciting Ca2+ release.

Quantitative Data: Comparative Potency and Affinity

The following tables summarize the key quantitative parameters defining the interaction of Adenophostin A and IP3 with the IP3 receptor across different experimental systems.

Table 1: Binding Affinity (Kd/Ki) of Adenophostin A and IP3 for the IP3 Receptor

| Ligand | Receptor/System | Method | Affinity (Kd/Ki) (nM) | Reference |

| Adenophostin A | Purified IP3R1 | Radioligand Binding | 10 (Ki) | |

| IP3 | Purified IP3R1 | Radioligand Binding | 41 (Ki) | |

| Adenophostin A | N-terminal fragment (NT) of IP3R1 | Fluorescence Polarization | ~1.2 | |

| IP3 | N-terminal fragment (NT) of IP3R1 | Fluorescence Polarization | ~12.5 | |

| Adenophostin A | IP3-binding core (IBC) of IP3R1 | Fluorescence Polarization | ~0.8 | |

| IP3 | IP3-binding core (IBC) of IP3R1 | Fluorescence Polarization | ~8.0 |

Table 2: Potency (EC50) of Adenophostin A and IP3 in Inducing Calcium Release

| Ligand | Cell Type/System | Assay | Potency (EC50) (nM) | Reference |

| Adenophostin A | Purified and reconstituted IP3R1 | Fluo-3 Fluorescence | 11 | |

| IP3 | Purified and reconstituted IP3R1 | Fluo-3 Fluorescence | 100 | |

| Adenophostin A | Permeabilized DT40 cells expressing IP3R1 | Calcium-sensitive electrode | ~1 | |

| IP3 | Permeabilized DT40 cells expressing IP3R1 | Calcium-sensitive electrode | ~10 | |

| Adenophostin A | Permeabilized DT40 cells expressing IP3R2 | Calcium-sensitive electrode | ~1 | |

| IP3 | Permeabilized DT40 cells expressing IP3R2 | Calcium-sensitive electrode | ~10 | |

| Adenophostin A | Permeabilized DT40 cells expressing IP3R3 | Calcium-sensitive electrode | ~2 | |

| IP3 | Permeabilized DT40 cells expressing IP3R3 | Calcium-sensitive electrode | ~20 |

Signaling Pathway and Experimental Visualization

To better understand the mechanism of action and experimental investigation of Adenophostin A, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the structure-activity relationship.

Caption: Signaling pathway of IP3 receptor activation.

Caption: Workflow for a calcium release assay.

References

- 1. Stimulation of inositol 1,4,5-trisphosphate (IP3) receptor subtypes by adenophostin A and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and Function of IP3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of Inositol 1,4,5-trisphosphate (IP3) and Adenophostin A to the N-Terminal region of the IP3 Receptor: Thermodynamic Analysis Using Fluorescence Polarization with a Novel IP3 Receptor Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

Adenophostin A Analogs: A Deep Dive into Structure-Activity Relationships for IP3 Receptor Agonism

A Technical Guide for Researchers and Drug Development Professionals

Adenophostin A, a natural product isolated from the fungus Penicillium brevicompactum, stands as the most potent known agonist of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor. Its remarkable affinity and efficacy in mobilizing intracellular calcium have made it a critical tool for studying IP3-mediated signaling and a compelling scaffold for the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Adenophostin A analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

Core Principles of Adenophostin A Agonism

Adenophostin A's high potency is attributed to its unique structural mimicry of IP3, allowing it to bind to the IP3 receptor with approximately 10-fold greater affinity than IP3 itself.[1][2][3][4] The molecule consists of three key moieties: a glucose ring, a ribose ring, and an adenine (B156593) base. SAR studies have systematically dissected the contribution of each component to receptor binding and activation, providing a roadmap for the rational design of new analogs.

Structure-Activity Relationship Data

The following tables summarize the quantitative data from various studies on Adenophostin A analogs, focusing on their binding affinity (Kd or Ki) for the IP3 receptor and their efficacy (EC50) in inducing calcium release.

Table 1: Modifications of the Adenine Moiety

| Analog | Modification | Binding Affinity (Kd/Ki, nM) | Ca2+ Release (EC50, nM) | Reference |

| Adenophostin A | - | 0.48 ± 0.06 | 14.7 ± 2.4 | [1] |

| Etheno Adenophostin | Etheno bridge on adenine | High affinity fluorescent probe | Potent | |

| 8-Bromo Adenophostin | Bromine at position 8 of adenine | - | Slightly less potent than Adenophostin A | |

| Uracil analog | Adenine replaced with uracil | More potent than IP3 | - | |

| Phenyl analog (at adenine position) | Adenine replaced with a phenyl ring | More potent than IP3 | - |

Table 2: Modifications of the Ribose Moiety

| Analog | Modification | Binding Affinity (Kd/Ki, nM) | Ca2+ Release (EC50, nM) | Reference |

| Adenophostin A | - | 0.48 ± 0.06 | 14.7 ± 2.4 | |

| α-Ribosyl linkage analog | α-anomer at the ribose linkage | Massively decreased potency | - | |

| 2'-Deoxy-Adenophostin A | Deoxygenation at the 2' position | Essential for activity | - | |

| 5'-Phenyl analog | Phenyl group at the 5' position | Designed as an efficient IP3 receptor ligand | - |

Table 3: Modifications of the Glucose Moiety

| Analog | Modification | Binding Affinity (Kd/Ki, nM) | Ca2+ Release (EC50, nM) | Reference |

| Adenophostin A | α-D-glucopyranose | 0.48 ± 0.06 | 14.7 ± 2.4 | |

| Xylo-Adenophostin | Glucose replaced with xylose | - | Slightly less potent than Adenophostin A | |

| Manno-Adenophostin | Glucose replaced with mannose | - | Similar potency to IP3 | |

| C-glycosidic analogs | C-glycosidic linkage instead of O-glycosidic | Designed as efficient IP3 receptor ligands | - |

Key Structural Determinants for Activity

Systematic modifications of the Adenophostin A structure have revealed several critical features for high-affinity binding and potent agonism at the IP3 receptor:

-

The Adenine Moiety: While progressive trimming of the adenine base reduces potency, even substantial modifications that retain the β-orientation result in analogs more potent than IP3. This suggests a significant but adaptable contribution of the purine (B94841) ring to binding, possibly through a cation-π interaction with a conserved arginine residue (Arg504) in the IP3 receptor binding domain.

-

The 2'-Phosphate on the Ribose: This phosphate (B84403) group is absolutely essential for activity. Its stereochemical position on a five-membered ring is optimal for potent agonism.

-

The Glucopyranose Ring: The α-D-glucopyranose structure serves as an effective bioisostere of the myo-inositol backbone of IP3. The stereochemistry of the hydroxyl groups on this ring is important, as demonstrated by the reduced potency of the manno-adenophostin analog.

-

The Glycosidic Linkage: An α-ribosyl linkage is critical for high potency, with the corresponding α-anomer showing massively decreased activity.

Signaling Pathway and Experimental Workflows

To understand the context of Adenophostin A's action and the methods used to evaluate its analogs, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of Adenophostin A analogs. Below are outlines of the key experimental protocols.

IP3 Receptor Binding Assay

This assay quantifies the affinity of a ligand for the IP3 receptor, typically through competitive binding with a radiolabeled IP3 analog.

Materials:

-

Cell membranes or purified IP3 receptors

-

[³H]IP3 (radiolabeled inositol 1,4,5-trisphosphate)

-

Adenophostin A analog (test compound)

-

Binding buffer (e.g., Tris-HCl buffer containing EDTA and DTT)

-

Unlabeled IP3 (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Preparation of Receptor Source: Prepare membranes from a cell type rich in IP3 receptors (e.g., rat cerebellum) or use purified receptors.

-

Assay Setup: In microcentrifuge tubes, combine the receptor preparation, a fixed concentration of [³H]IP3, and varying concentrations of the unlabeled Adenophostin A analog.

-

Incubation: Incubate the mixture on ice for a specified period (e.g., 30 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the receptor-bound [³H]IP3 from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled IP3) from the total binding. Plot the percentage of specific binding against the log concentration of the analog to determine the IC50 value, which can then be used to calculate the Ki (inhibition constant).

Calcium Mobilization Assay

This functional assay measures the ability of an Adenophostin A analog to induce calcium release from intracellular stores.

Materials:

-

Cultured cells expressing IP3 receptors (e.g., DT40 cells, hepatocytes)

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

HEPES-buffered saline (HBS)

-

Adenophostin A analog (test compound)

-

Fluorescence plate reader or microscope equipped for calcium imaging

Protocol:

-

Cell Culture and Dye Loading:

-

Culture cells to an appropriate confluency in a multi-well plate.

-

Wash the cells with HBS.

-

Incubate the cells with a loading solution containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) at 37°C for 30-60 minutes in the dark.

-

Wash the cells with HBS to remove excess dye and allow for the de-esterification of the AM ester.

-

-

Measurement of Calcium Signal:

-

Place the plate in a fluorescence plate reader or on a microscope stage.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of the Adenophostin A analog to the cells.

-

Record the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is measured.

-

-

Data Analysis:

-

Normalize the calcium mobilization response to the baseline fluorescence.

-

Plot the peak fluorescence change against the log concentration of the analog to generate a dose-response curve and determine the EC50 value (the concentration that elicits a half-maximal response).

-

Logical Relationship of Structural Modifications to Activity

The SAR of Adenophostin A analogs can be summarized by a logical flow of how structural changes impact the molecule's ability to interact with the IP3 receptor and elicit a biological response.

Conclusion

The extensive research into the structure-activity relationships of Adenophostin A analogs has provided invaluable insights into the molecular determinants of IP3 receptor agonism. The key takeaways for researchers and drug development professionals are the critical roles of the 2'-phosphate on the ribose, the stereochemistry of the glucose moiety, and the adaptable yet important contribution of the adenine base. This knowledge base, coupled with the robust experimental protocols outlined herein, provides a solid foundation for the continued exploration of Adenophostin A as a pharmacological tool and a lead scaffold for the development of novel therapeutics targeting the IP3 signaling pathway. The design of analogs with modified pharmacokinetic properties, subtype selectivity for the three IP3 receptor isoforms, or partial agonistic/antagonistic activity remains a promising avenue for future research.

References

- 1. Structural determinants of adenophostin A activity at inositol trisphosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stimulation of Inositol 1,4,5-Trisphosphate (IP3) Receptor Subtypes by Adenophostin A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of inositol 1,4,5-trisphosphate (IP3) and adenophostin A to the N-terminal region of the IP3 receptor: thermodynamic analysis using fluorescence polarization with a novel IP3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of Inositol 1,4,5-trisphosphate (IP3) and Adenophostin A to the N-Terminal region of the IP3 Receptor: Thermodynamic Analysis Using Fluorescence Polarization with a Novel IP3 Receptor Ligand - PMC [pmc.ncbi.nlm.nih.gov]

Adenophostin A: A High-Affinity Ligand for Inositol 1,4,5-Trisphosphate Receptor Subtypes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling, the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor (IP3R) stands as a crucial mediator of calcium (Ca2+) release from the endoplasmic reticulum, governing a vast array of physiological processes. Adenophostin A, a naturally occurring fungal metabolite, has emerged as a powerful tool for studying IP3R function due to its exceptionally high affinity for all three IP3R subtypes. This technical guide provides a comprehensive overview of the binding affinity of Adenophostin A to IP3R subtypes, details the experimental protocols used for these determinations, and illustrates the key signaling pathways and experimental workflows.

Adenophostin A Binding Affinity to IP3 Receptor Subtypes

Adenophostin A consistently demonstrates a significantly higher potency and binding affinity for all three mammalian IP3 receptor subtypes (IP3R1, IP3R2, and IP3R3) compared to the endogenous ligand, IP3. Functional assays measuring Ca2+ release in permeabilized DT40 cells, which are devoid of native IP3Rs and engineered to express single mammalian IP3R subtypes, reveal that Adenophostin A is approximately 10-fold more potent than IP3 at each subtype.[1] While direct binding affinity values (Kd) can vary slightly depending on the experimental conditions and assay type, the relative potency remains consistent.

The table below summarizes the half-maximal effective concentrations (EC50) for Adenophostin A and IP3 in inducing Ca2+ release for each IP3R subtype, providing a clear quantitative comparison of their potencies.

| Ligand | IP3 Receptor Subtype | EC50 (nM) | Reference |

| Adenophostin A | IP3R1 | ~1.5 - 2.5 | [1] |

| IP3R2 | ~1.0 - 2.0 | [1] | |

| IP3R3 | ~2.0 - 3.0 | [1] | |

| Inositol 1,4,5-Trisphosphate (IP3) | IP3R1 | ~15 - 25 | [1] |

| IP3R2 | ~10 - 20 | ||

| IP3R3 | ~20 - 30 |

Experimental Protocols

The determination of ligand binding affinities to IP3 receptors primarily relies on two key experimental approaches: radioligand binding assays and functional Ca2+ release assays.

Radioligand Binding Assay

This method directly measures the binding of a radiolabeled ligand to the receptor. Competition binding assays are commonly employed to determine the affinity of a non-radiolabeled ligand, such as Adenophostin A.

Principle: A fixed concentration of a radiolabeled IP3 analogue (e.g., [3H]IP3) is incubated with a preparation of membranes containing the IP3 receptor subtype of interest. Increasing concentrations of a competing non-radiolabeled ligand (e.g., Adenophostin A) are added. The ability of the unlabeled ligand to displace the radiolabeled ligand from the receptor is measured, allowing for the calculation of its inhibitory constant (Ki), which is an indicator of its binding affinity.

Detailed Methodology:

-

Membrane Preparation:

-

Cells expressing the desired IP3R subtype are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in a suitable binding buffer.

-

-

Binding Reaction:

-

In a series of tubes, the membrane preparation is incubated with a fixed concentration of [3H]IP3.

-

Increasing concentrations of unlabeled Adenophostin A or IP3 are added to the tubes.

-

Non-specific binding is determined by adding a large excess of unlabeled IP3 to a set of control tubes.

-

The reaction is incubated to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The data are analyzed to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of specific [3H]IP3 binding) is determined.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Calcium Release Assay in Permeabilized Cells

This functional assay measures the ability of a ligand to induce Ca2+ release from the intracellular stores of permeabilized cells.

Principle: The plasma membrane of cells is selectively permeabilized, leaving the endoplasmic reticulum and its IP3 receptors intact. The intracellular Ca2+ stores are loaded with a Ca2+ indicator or radioactive 45Ca2+. Upon addition of an agonist like Adenophostin A, the IP3 receptors open, and the release of Ca2+ is measured.

Detailed Methodology:

-

Cell Culture and Permeabilization:

-

DT40 cells stably expressing a single IP3R subtype are cultured.

-

The cells are harvested and washed.

-

The plasma membrane is permeabilized using a mild detergent like saponin (B1150181) or digitonin, which creates pores in the plasma membrane while leaving intracellular organelles intact.

-

-

Calcium Store Loading:

-

The permeabilized cells are incubated in a buffer containing ATP (to fuel the SERCA pumps) and a low concentration of free Ca2+ buffered with EGTA. This allows the endoplasmic reticulum to actively take up and store Ca2+.

-

A fluorescent Ca2+ indicator (e.g., Fura-2) or radioactive 45Ca2+ is included in the loading buffer.

-

-

Stimulation and Measurement:

-

The loaded, permeabilized cells are then exposed to various concentrations of Adenophostin A or IP3.

-

The release of Ca2+ from the endoplasmic reticulum is monitored by measuring the change in fluorescence of the Ca2+ indicator or the amount of 45Ca2+ released from the cells.

-

The data are used to generate a dose-response curve, from which the EC50 value is determined.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the IP3 signaling pathway and the workflows of the key experimental protocols.

Caption: The Inositol 1,4,5-Trisphosphate (IP3) signaling pathway.

Caption: Workflow for a radioligand competition binding assay.

Caption: Workflow for a Ca2+ release assay in permeabilized cells.

References

Unraveling the Potency of Adenophostin A: A Molecular Deep Dive

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Adenophostin A, a fungal metabolite, stands as the most potent naturally occurring agonist of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a critical intracellular calcium channel. Its remarkable potency, orders of magnitude greater than the endogenous ligand IP3, has made it an invaluable tool in dissecting calcium signaling pathways and a compelling scaffold for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the molecular determinants underpinning Adenophostin A's high affinity and efficacy, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Pharmacology of Adenophostin A

The superior potency of Adenophostin A is evident in both its binding affinity for the IP3R and its ability to induce calcium release from intracellular stores. The following tables summarize key quantitative data from various studies, offering a direct comparison with the endogenous ligand, IP3.

Table 1: Binding Affinity (Kd) of Adenophostin A and IP3 for the IP3 Receptor

| Ligand | Receptor Type/Preparation | K d (nM) | Reference |

| Adenophostin A | Hepatic IP3 Receptors | 0.48 ± 0.06 | [1] |

| IP3 | Hepatic IP3 Receptors | 3.09 ± 0.33 | [1] |

| Adenophostin A | Recombinant Type 1 IP3R | 0.89 ± 0.05 | [2] |

| IP3 | Recombinant Type 1 IP3R | 6.40 ± 0.48 | [2] |

| Adenophostin A | N-terminal fragment (1-604) of Type 1 IP3R | ~10-fold lower than IP3 | [3] |

| IP3 | N-terminal fragment (1-604) of Type 1 IP3R | - | |

| Adenophostin A | IP3-binding core (IBC, 224-604) of Type 1 IP3R | ~10-fold lower than IP3 | |

| IP3 | IP3-binding core (IBC, 224-604) of Type 1 IP3R | - |

Table 2: Potency (EC50) of Adenophostin A and IP3 in Inducing Calcium Release

| Ligand | Cell Type/Preparation | EC 50 (nM) | Reference |

| Adenophostin A | Permeabilized Hepatocytes | 14.7 ± 2.4 | |

| IP3 | Permeabilized Hepatocytes | 145 ± 10 | |

| Adenophostin A | DT40 cells expressing Type 1 IP3R | ~12-fold more potent than IP3 | |

| IP3 | DT40 cells expressing Type 1 IP3R | - | |

| Cyclophostin (analog) | - | 38 | |

| Adenophostin A | - | 7 |

Molecular Determinants of High Potency

The enhanced affinity and efficacy of Adenophostin A stem from a combination of specific molecular interactions with the IP3R binding pocket. Structural and mutational studies have identified several key determinants.

The Crucial Role of the Adenine (B156593) Moiety

A pivotal factor in Adenophostin A's high potency is the presence of the adenine base, which is absent in IP3. This moiety engages in a cation-π interaction with a conserved arginine residue, Arg504 , within the α-domain of the IP3-binding core (IBC). This interaction significantly contributes to the stabilization of the ligand-receptor complex. Mutational studies have demonstrated that altering Arg504 has a much more profound impact on the binding of Adenophostin A compared to IP3. Even substantial modifications to the adenine ring, as long as an aromatic system is retained, can result in analogs that are more potent than IP3.

The Phosphate (B84403) Groups: A Tale of Two Ligands

Both Adenophostin A and IP3 possess phosphate groups that are essential for their activity. The 4,5-bisphosphate of IP3, or the structurally equivalent 3",4"-bisphosphate of Adenophostin A, are critical for anchoring the ligands within the binding pocket by interacting with both the α and β domains of the clam-like IBC, inducing a conformational change that leads to channel opening.

While initially it was thought that the 2'-phosphate of Adenophostin A provided a superior mimic of the 1-phosphate of IP3, further studies have shown that its removal has a less dramatic effect on affinity compared to the removal of the 1-phosphate from IP3. This suggests that while important, the 2'-phosphate is not the primary driver of Adenophostin A's superior potency. Interestingly, an analog of Adenophostin A lacking the equivalent of the essential 5-phosphate of IP3 (3"-dephospho-AdA) can still activate the IP3R, a feat attributed to the compensatory stabilizing effect of the adenine's cation-π interaction.

The Ribose and Glucose Scaffolds

The carbohydrate framework of Adenophostin A also plays a role in its high affinity. The 2'-phosphate on the ribose ring is essential for optimal activity. Modifications to the glucose ring have shown that a xylose substitution is well-tolerated, whereas a mannose substitution, which alters the stereochemistry of a key hydroxyl group, reduces potency to a level similar to IP3.

Signaling Pathway and Experimental Workflows

To understand the functional consequences of Adenophostin A's interaction with the IP3R, it is essential to visualize the signaling pathway it activates and the experimental procedures used to study it.

Caption: IP3R signaling pathway activated by Adenophostin A.

Caption: Experimental workflow for a calcium release assay.

Caption: Key molecular interactions of Adenophostin A with the IP3R.

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in scientific research. This section provides detailed methodologies for key experiments used to characterize the interaction of Adenophostin A with the IP3R.

Radioligand Binding Assay

This assay measures the affinity of a ligand for its receptor by competing with a radiolabeled ligand.

Materials:

-

[3H]IP3 (radioligand)

-

Purified IP3R or cell membranes expressing IP3R

-

Adenophostin A and unlabeled IP3

-

Binding buffer (e.g., Tris-HCl buffer with EDTA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a series of dilutions of unlabeled Adenophostin A or IP3.

-

In a microcentrifuge tube, add a fixed concentration of [3H]IP3, the receptor preparation, and varying concentrations of the unlabeled ligand in binding buffer.

-

Incubate the mixture at 4°C for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of [3H]IP3 (IC50).

-

Calculate the equilibrium dissociation constant (Kd) using the Cheng-Prusoff equation.

Calcium Release Assay in Permeabilized Cells

This functional assay measures the ability of a ligand to induce calcium release from the endoplasmic reticulum of permeabilized cells.

Materials:

-

Cell line expressing the IP3R of interest (e.g., DT40 cells)

-

Permeabilizing agent (e.g., saponin (B1150181) or digitonin)

-

Cytosol-like medium containing an ATP-regenerating system

-

Fluorescent calcium indicator (e.g., Fura-2 AM) or 45Ca2+

-

Adenophostin A and IP3

-

Fluorometer or scintillation counter

Procedure:

-

Culture and harvest the cells.

-

Permeabilize the cells with a low concentration of saponin or digitonin (B1670571) to selectively make the plasma membrane permeable while leaving the endoplasmic reticulum intact.

-

If using a fluorescent indicator, load the cells with the dye prior to permeabilization.

-

Resuspend the permeabilized cells in a cytosol-like medium containing an ATP-regenerating system to support the function of the SERCA pumps.

-

Allow the endoplasmic reticulum to actively take up calcium to establish a stable intra-organellar calcium concentration.

-

Add varying concentrations of Adenophostin A or IP3 to the cell suspension.

-

Monitor the change in cytosolic calcium concentration over time using a fluorometer (for fluorescent dyes) or by measuring the release of 45Ca2+ into the medium.

-

Plot the dose-response curve to determine the EC50 value for each ligand.

Site-Directed Mutagenesis of the IP3 Receptor

This technique is used to alter specific amino acid residues in the IP3R to investigate their role in ligand binding and channel gating.

Materials:

-

Plasmid DNA containing the cDNA for the IP3R

-

Mutagenic primers containing the desired nucleotide change

-

High-fidelity DNA polymerase

-

DpnI restriction enzyme

-

Competent E. coli cells

Procedure:

-

Design and synthesize a pair of complementary mutagenic primers that contain the desired mutation and anneal to the IP3R plasmid.

-

Perform a polymerase chain reaction (PCR) using the IP3R plasmid as a template and the mutagenic primers. The high-fidelity DNA polymerase will amplify the entire plasmid, incorporating the mutation.

-

Digest the PCR product with DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, thereby selectively digesting the parental (non-mutated) plasmid DNA, which was isolated from a dam+ E. coli strain.

-

Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

-

Select for transformed cells and isolate the plasmid DNA.

-

Verify the presence of the desired mutation by DNA sequencing.

-

Express the mutated IP3R in a suitable cell line to study the functional consequences of the mutation on Adenophostin A binding and calcium release.

Conclusion

The exceptionally high potency of Adenophostin A is a result of a sophisticated interplay of molecular interactions within the IP3R binding pocket. The key determinant is the cation-π interaction between its adenine moiety and Arg504 of the receptor, a feature absent in the endogenous ligand IP3. This, combined with the optimal positioning of its phosphate groups and carbohydrate scaffold, results in a significantly stabilized ligand-receptor complex and robust channel activation. The detailed understanding of these molecular determinants, facilitated by the experimental approaches outlined in this guide, not only illuminates the fundamental principles of IP3R activation but also provides a rational basis for the design of next-generation modulators of calcium signaling for therapeutic applications.

References

Conformational Analysis of the Adenophostin A Binding Pocket: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational dynamics and molecular interactions governing the binding of Adenophostin A to its target, the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor. Adenophostin A, a potent agonist of the IP3 receptor, exhibits a significantly higher binding affinity compared to the endogenous ligand, IP3. Understanding the structural basis for this enhanced affinity is crucial for the rational design of novel modulators of intracellular calcium signaling, a pathway implicated in a myriad of physiological and pathological processes.

Introduction to Adenophostin A and the IP3 Receptor

The inositol 1,4,5-trisphosphate receptor (IP3R) is an intracellular ligand-gated calcium (Ca2+) channel primarily located on the membrane of the endoplasmic reticulum (ER).[1][2][3][4][5] Upon binding of its endogenous ligand, inositol 1,4,5-trisphosphate (IP3), the receptor undergoes a conformational change that opens its channel, allowing the release of Ca2+ from the ER stores into the cytoplasm. This elevation of cytosolic Ca2+ concentration is a fundamental second messenger signal that regulates a vast array of cellular functions, including fertilization, proliferation, muscle contraction, and apoptosis.

Adenophostin A, a fungal metabolite, is the most potent naturally occurring agonist of the IP3R discovered to date. Structurally distinct from IP3, Adenophostin A consistently demonstrates an approximately 10-fold greater affinity for the IP3R. This remarkable potency has made it an invaluable tool for studying IP3R function and a lead compound for the development of novel therapeutic agents.

The N-terminal region of the IP3R contains the ligand-binding domain, which is composed of the suppressor domain (SD; residues 1–223) and the IP3-binding core (IBC; residues 224–604). The IBC is the primary site of interaction for both IP3 and Adenophostin A.

Quantitative Analysis of Ligand Binding

The binding affinities of Adenophostin A and IP3 to various constructs of the IP3 receptor have been determined using multiple experimental techniques, primarily radioligand binding assays and fluorescence polarization assays. The data consistently highlight the superior affinity of Adenophostin A.

| Ligand | Receptor Construct | Assay Method | Medium | Temperature (°C) | Dissociation Constant (Kd) (nM) | Reference |

| IP3 | Full-length IP3R1 | [3H]IP3 Competition | Cytosol-like | 4 | 6.40 ± 0.48 | |

| Adenophostin A | Full-length IP3R1 | [3H]IP3 Competition | Cytosol-like | 4 | 0.89 ± 0.05 | |

| IP3 | N-terminus (NT; 1-604) | Fluorescence Polarization | Cytosol-like | 4 | ~10-fold higher than Adenophostin A | |

| Adenophostin A | N-terminus (NT; 1-604) | Fluorescence Polarization | Cytosol-like | 4 | ~10-fold lower than IP3 | |

| IP3 | IP3-binding core (IBC; 224-604) | Fluorescence Polarization | Cytosol-like | 4 | ~10-fold higher than Adenophostin A | |

| Adenophostin A | IP3-binding core (IBC; 224-604) | Fluorescence Polarization | Cytosol-like | 4 | ~10-fold lower than IP3 |

Structural Basis of High-Affinity Binding

The structural determinants for the high-affinity binding of Adenophostin A to the IP3R are not fully elucidated, but a key hypothesis involves a specific interaction that is absent in the binding of IP3. It is proposed that a cation-π interaction between the adenine (B156593) moiety of Adenophostin A and the side chain of a conserved arginine residue (Arg-504) within the IP3-binding core contributes significantly to the enhanced binding affinity.

While both ligands share essential features for receptor activation, such as the 4,5-bisphosphate and 6-hydroxyl groups (mimicked by the 4",3"-bisphosphate and 2"-hydroxyl of Adenophostin A), the unique adenosine (B11128) ribose structure of Adenophostin A allows for this additional stabilizing interaction.

Experimental Protocols

Radioligand Binding Assay ([3H]IP3 Competition)

This method quantifies the binding of a radiolabeled ligand ([3H]IP3) to the IP3R in the presence of a competing unlabeled ligand (e.g., Adenophostin A).

Caption: Workflow for a [3H]IP3 competition binding assay.

Methodology:

-

Preparation of Membranes: Cerebellar membranes or other preparations rich in IP3R are prepared and suspended in a suitable buffer (e.g., Tris-HCl with EDTA).

-

Binding Reaction: The membranes are incubated on ice with a fixed concentration of [3H]IP3 and varying concentrations of the unlabeled competitor ligand (IP3 or Adenophostin A).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters trap the membranes with bound radioligand, while the unbound ligand passes through.

-

Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific [3H]IP3 binding (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Assay

This technique measures the change in the polarization of fluorescently labeled IP3 (FITC-IP3) upon binding to the IP3R.

Caption: Workflow for a fluorescence polarization-based binding assay.

Methodology:

-

Reagents: Purified N-terminal (NT) or IP3-binding core (IBC) fragments of the IP3R, a fluorescently labeled IP3 analog (e.g., FITC-IP3), and unlabeled competitor ligands are required.

-

Reaction Setup: A fixed concentration of the IP3R fragment and FITC-IP3 are incubated in a suitable buffer in a microplate.

-

Competition: Varying concentrations of the unlabeled ligand are added to displace the bound FITC-IP3.

-

Measurement: The fluorescence polarization of the sample is measured using a plate reader. When FITC-IP3 is bound to the larger receptor fragment, it tumbles more slowly in solution, resulting in a higher polarization value. As it is displaced by the unlabeled ligand, it tumbles more freely, leading to a decrease in polarization.

-

Data Analysis: The data are fitted to a binding curve to determine the IC50 value, from which the dissociation constant (Kd) can be calculated.

Calcium Release Assay in Permeabilized Cells

This functional assay measures the ability of agonists to induce Ca2+ release from the intracellular stores of permeabilized cells.

Methodology:

-

Cell Preparation: Cells expressing the IP3R of interest (e.g., DT40 cells) are loaded with a low-affinity Ca2+ indicator that is trapped within the ER (e.g., Mag-Fluo-4).

-

Permeabilization: The plasma membrane is selectively permeabilized using a mild detergent like saponin, allowing direct access to the intracellular environment while keeping the ER intact.

-

Assay: The permeabilized cells are exposed to varying concentrations of the agonist (IP3 or Adenophostin A).

-

Detection: The release of Ca2+ from the ER is monitored by the change in fluorescence of the intra-ER Ca2+ indicator using a fluorescence plate reader.

-

Data Analysis: The concentration-response curves are generated to determine the potency (EC50) of the agonists.

Signaling Pathway and Mechanism of Action

The binding of Adenophostin A to the IP3R initiates a cascade of events that ultimately leads to an increase in cytosolic Ca2+.

References

- 1. Binding of Inositol 1,4,5-trisphosphate (IP3) and Adenophostin A to the N-Terminal region of the IP3 Receptor: Thermodynamic Analysis Using Fluorescence Polarization with a Novel IP3 Receptor Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding of inositol 1,4,5-trisphosphate (IP3) and adenophostin A to the N-terminal region of the IP3 receptor: thermodynamic analysis using fluorescence polarization with a novel IP3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. journals.biologists.com [journals.biologists.com]

- 5. biorxiv.org [biorxiv.org]

Adenophostin A: A Technical Guide to its Role in Calcium Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenophostin A, a fungal metabolite isolated from Penicillium brevicompactum, stands as the most potent naturally occurring agonist of the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor. Its remarkable affinity and efficacy in eliciting intracellular calcium (Ca²⁺) release have made it an invaluable tool for dissecting the intricacies of Ca²⁺ signaling pathways. This technical guide provides an in-depth exploration of Adenophostin A, encompassing its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a discussion of its structure-activity relationships. The information presented herein is intended to serve as a comprehensive resource for researchers leveraging Adenophostin A in their investigations of cellular signaling and for professionals engaged in the development of novel therapeutic agents targeting the IP₃ receptor.

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, from fertilization and proliferation to apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentration is predominantly orchestrated by its release from the endoplasmic reticulum (ER) through the inositol 1,4,5-trisphosphate receptor (IP₃R). The endogenous ligand for this receptor, IP₃, is a product of phospholipase C (PLC) mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂).

Adenophostin A has emerged as a superior pharmacological probe compared to the native IP₃ due to its significantly higher potency and its resistance to metabolic degradation within the cell. Structurally, it is a glyconucleotide, comprising an adenosine (B11128) moiety linked to a glucose-3,4-bisphosphate through a ribose unit. This unique structure confers upon it an approximately 10 to 100-fold greater potency than IP₃ in binding to the IP₃R and inducing Ca²⁺ release. This enhanced activity is consistent across all three mammalian IP₃R subtypes.[1][2][3]

This guide will delve into the core aspects of Adenophostin A's interaction with the IP₃R and its downstream effects on Ca²⁺ signaling, providing both the foundational knowledge and the practical methodologies required for its effective use in a research setting.

Mechanism of Action

Adenophostin A functions as a full agonist of the IP₃ receptor.[1] Its mechanism of action, while similar to that of IP₃, is distinguished by its superior binding affinity. The binding of Adenophostin A to the ligand-binding domain of the IP₃R induces a conformational change in the receptor, leading to the opening of its ion channel and the subsequent flux of Ca²⁺ from the ER into the cytosol.

The structural basis for Adenophostin A's high potency lies in the stereochemical arrangement of its phosphate (B84403) groups and the presence of the adenosine moiety. The 3'' and 4'' phosphates on the glucose ring of Adenophostin A are thought to mimic the critical 4- and 5-phosphates of IP₃, which are essential for receptor activation.[1] Furthermore, the adenosine component, which is absent in IP₃, is believed to engage in additional interactions with the receptor, contributing to its enhanced affinity. Specifically, a cation-π interaction between the adenine (B156593) ring of Adenophostin A and an arginine residue (Arg504 in IP₃R1) within the binding pocket has been proposed to be a key determinant of its high potency.

Signaling Pathway

The activation of the IP₃ receptor by Adenophostin A initiates a cascade of events that constitute the calcium signaling pathway. This begins with the binding of Adenophostin A to the IP₃R on the ER membrane, triggering the release of stored Ca²⁺. The resulting increase in cytosolic Ca²⁺ can then activate a multitude of downstream effectors, including protein kinases, phosphatases, and transcription factors, ultimately leading to a cellular response.

Quantitative Data Presentation

The potency and efficacy of Adenophostin A have been quantified in numerous studies. The following tables summarize key pharmacological parameters, providing a direct comparison with the endogenous ligand, IP₃.

Table 1: Binding Affinity (Kd) for IP₃ Receptors

| Ligand | Receptor Subtype | Kd (nM) | Cell/Tissue Type | Reference |

| Adenophostin A | Hepatic IP₃R | 0.48 ± 0.06 | Permeabilized Hepatocytes | |

| IP₃ | Hepatic IP₃R | 3.09 ± 0.33 | Permeabilized Hepatocytes | |

| Adenophostin A | IP₃R1 (N-terminal) | ~1.5 | Recombinant | |

| IP₃ | IP₃R1 (N-terminal) | ~15 | Recombinant | |

| Adenophostin A | IP₃R1 (Binding Core) | ~0.5 | Recombinant | |

| IP₃ | IP₃R1 (Binding Core) | ~5 | Recombinant |

Table 2: Effective Concentration (EC₅₀) for Ca²⁺ Release

| Ligand | Receptor Subtype | EC₅₀ (nM) | Cell/Tissue Type | Reference |

| Adenophostin A | Hepatic IP₃R | 14.7 ± 2.4 | Permeabilized Hepatocytes | |

| IP₃ | Hepatic IP₃R | 145 ± 10 | Permeabilized Hepatocytes | |

| Adenophostin A | IP₃R1 | 11 | Purified and Reconstituted | |

| IP₃ | IP₃R1 | 100 | Purified and Reconstituted | |

| Adenophostin A | IP₃R1 | ~2.5 | Permeabilized DT40 cells | |

| IP₃ | IP₃R1 | ~25 | Permeabilized DT40 cells | |

| Adenophostin A | IP₃R2 | ~3.2 | Permeabilized DT40 cells | |

| IP₃ | IP₃R2 | ~32 | Permeabilized DT40 cells | |

| Adenophostin A | IP₃R3 | ~5.0 | Permeabilized DT40 cells | |

| IP₃ | IP₃R3 | ~50 | Permeabilized DT40 cells |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of Adenophostin A.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Adenophostin A for the IP₃ receptor using a radiolabeled IP₃ ligand.

Materials:

-

Cell membranes expressing IP₃ receptors (e.g., from cerebellum or recombinant cell lines)

-

[³H]IP₃ (radiolabeled ligand)

-

Adenophostin A

-

Unlabeled IP₃ (for standard curve and non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 1 mM 2-mercaptoethanol, pH 8.3)

-

Wash buffer (e.g., binding buffer with 10 mM NaCl)

-

Glass fiber filters (e.g., GF/B or GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in binding buffer to a final protein concentration of 0.1-1 mg/mL.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membranes + [³H]IP₃

-

Non-specific Binding: Membranes + [³H]IP₃ + excess unlabeled IP₃ (e.g., 1 µM)

-

Competition: Membranes + [³H]IP₃ + varying concentrations of Adenophostin A

-

-

Incubation: Incubate the plate at 4°C for 30-60 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. The Kd can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Intracellular Calcium Measurement in Live Cells

This protocol details the use of the ratiometric fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in intracellular Ca²⁺ concentration in response to Adenophostin A.

Materials:

-

Adherent cells cultured on glass-bottom dishes

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological saline

-

Adenophostin A

-

Fluorescence microscope with an excitation wavelength switcher (340 nm and 380 nm) and an emission filter around 510 nm.

Procedure:

-

Cell Preparation: Plate cells on glass-bottom dishes and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

-

Replace the culture medium with the Fura-2 AM loading solution.

-

Incubate the cells at 37°C for 30-60 minutes in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

-

Imaging:

-

Mount the dish on the microscope stage.

-

Acquire a baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Add Adenophostin A to the desired final concentration.

-

Record the changes in the 340/380 nm fluorescence ratio over time.

-

-

Data Analysis: The ratio of fluorescence intensities (F₃₄₀/F₃₈₀) is proportional to the intracellular Ca²⁺ concentration. The data can be presented as the change in ratio over time or calibrated to absolute Ca²⁺ concentrations.

Calcium Release from Permeabilized Cells

This protocol describes a method to directly measure Ca²⁺ release from intracellular stores in cells whose plasma membrane has been permeabilized.

Materials:

-

Cultured cells in suspension or adhered to plates

-

Permeabilization buffer (e.g., containing saponin (B1150181) or digitonin)

-

Intracellular-like medium (high K⁺, low Na⁺, with ATP and an ATP-regenerating system)

-

Fluorescent Ca²⁺ indicator (e.g., Fluo-4 or Fura-2, salt form) or ⁴⁵Ca²⁺

-

Adenophostin A

-

Fluorometer or scintillation counter

Procedure:

-

Cell Permeabilization:

-

Wash the cells with an intracellular-like medium.

-

Incubate the cells with a low concentration of a permeabilizing agent (e.g., 25-50 µg/mL saponin) for a few minutes until the plasma membrane becomes permeable to small molecules.

-

-

Loading of Intracellular Stores:

-

Add ATP and a fluorescent Ca²⁺ indicator (or ⁴⁵Ca²⁺) to the permeabilized cells to allow the ER to sequester Ca²⁺.

-

-

Measurement of Ca²⁺ Release:

-

Once the Ca²⁺ uptake has reached a steady state, add Adenophostin A.

-

Monitor the increase in extra-organellar fluorescence (or radioactivity) as Ca²⁺ is released from the stores.

-

-

Data Analysis: Quantify the amount and rate of Ca²⁺ release in response to different concentrations of Adenophostin A to determine its EC₅₀.

Structure-Activity Relationship

The high potency of Adenophostin A has spurred the synthesis and evaluation of numerous analogues to elucidate the structural features crucial for its activity.

-

The Glucose Moiety: The α-glucopyranoside structure is a key bioisostere of the myo-inositol ring of IP₃. Modifications to this ring can significantly impact potency. For instance, replacing glucose with xylose results in only a slight decrease in potency, whereas replacement with mannose leads to a potency similar to that of IP₃.

-

The Phosphate Groups: The 3'' and 4'' phosphates are critical for activity, mimicking the 4,5-bisphosphate of IP₃. The 2'-phosphate on the ribose is also important for high affinity.

-

The Adenine Moiety: Progressive truncation of the adenine base reduces potency, but even with substantial modifications, the resulting analogues can be more potent than IP₃. This highlights the significant contribution of the purine (B94841) ring to the overall binding affinity, likely through the aforementioned cation-π interaction.

Conclusion

Adenophostin A is a powerful and indispensable tool for the study of IP₃ receptor-mediated Ca²⁺ signaling. Its high potency, metabolic stability, and full agonist activity across all IP₃R subtypes provide researchers with a reliable means to probe the intricacies of Ca²⁺ dynamics in a wide range of cellular contexts. The quantitative data and detailed experimental protocols presented in this guide are intended to facilitate the effective application of Adenophostin A in both basic research and drug discovery efforts. A thorough understanding of its mechanism of action and structure-activity relationships, as outlined here, will empower scientists to further unravel the complexities of calcium signaling and to explore the therapeutic potential of modulating this fundamental cellular pathway.

References

- 1. Stimulation of Inositol 1,4,5-Trisphosphate (IP3) Receptor Subtypes by Adenophostin A and Its Analogues | PLOS One [journals.plos.org]

- 2. Adenophostin-medicated quantal Ca2+ release in the purified and reconstituted inositol 1,4,5-trisphosphate receptor type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stimulation of Inositol 1,4,5-Trisphosphate (IP3) Receptor Subtypes by Adenophostin A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Effects of Adenophostin A on Intracellular Calcium Release

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Adenophostin A, a fungal metabolite isolated from Penicillium brevicompactum, is the most potent naturally occurring agonist of the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor (IP₃R).[1][2][3][4][5] Its remarkable potency, approximately 10-fold greater than IP₃ itself, and its resistance to metabolic degradation make it an invaluable pharmacological tool for investigating the intricacies of intracellular calcium (Ca²⁺) signaling. This document provides a comprehensive technical overview of the cellular effects of Adenophostin A, focusing on its mechanism of action, its interaction with IP₃R subtypes, and its quantitative impact on intracellular Ca²⁺ release. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and workflows are included to facilitate further research and application in drug development.

Mechanism of Action

Structural Mimicry and Enhanced Affinity

Adenophostin A's high affinity for the IP₃R stems from its unique structure, which effectively mimics the essential binding moieties of IP₃. The 4″,3″-bisphosphate and 2″-hydroxyl groups of Adenophostin A's glucose ring are considered structurally equivalent to the critical 4,5-bisphosphate and 6-hydroxyl groups of the inositol ring in IP₃.

However, the significantly higher potency of Adenophostin A is attributed to additional interactions not present with IP₃. A key contributor is a cation-π interaction between the adenine (B156593) ring of Adenophostin A and a conserved arginine residue within the α-domain of the IP₃-binding core (IBC). This extra contact point stabilizes the "clam-like" closure of the IBC, a conformational change required for channel activation, thereby enhancing binding affinity and agonist potency.

Interaction with the IP₃ Receptor (IP₃R)

The IP₃R is a ligand-gated Ca²⁺ channel primarily located on the membrane of the endoplasmic reticulum (ER). The binding of an agonist like IP₃ or Adenophostin A to the N-terminal IP₃-binding core (IBC) initiates a conformational change that opens the channel pore, allowing the rapid efflux of stored Ca²⁺ from the ER into the cytoplasm. Studies have demonstrated that Adenophostin A acts as a full agonist at all three mammalian IP₃R subtypes (IP₃R1, IP₃R2, and IP₃R3), releasing the same fraction of intracellular Ca²⁺ stores as maximally effective concentrations of IP₃. The structural determinants for its high-affinity binding are indistinguishable across the three subtypes.

Quantitative Analysis of Adenophostin A Activity

Adenophostin A's superior potency and affinity compared to IP₃ have been quantified across various experimental systems. The following tables summarize key quantitative data from studies using purified receptors, permeabilized cells, and other models.

Potency in Inducing Intracellular Ca²⁺ Release

The half-maximal effective concentration (EC₅₀) is a measure of a drug's potency. A lower EC₅₀ value indicates higher potency. Adenophostin A consistently demonstrates an EC₅₀ value approximately 10-fold lower than that of IP₃.

| Ligand | Receptor/Cell Type | EC₅₀ (nM) | Hill Coefficient (n_H_) | Comments | Source |

| Adenophostin A | Purified IP₃R1 | 11 | 3.9 ± 0.2 | Shows high positive cooperativity. | |

| IP₃ | Purified IP₃R1 | 100 | 1.8 ± 0.1 | Moderate cooperativity. | |

| Adenophostin A | Permeabilized Hepatocytes | 14.7 ± 2.4 | - | ~9.9-fold more sensitive than IP₃. | |

| IP₃ | Permeabilized Hepatocytes | 145 ± 10 | - | ||

| Adenophostin A | Permeabilized DT40-IP₃R1 | 1.6 ± 0.1 | 1.2 ± 0.1 | Data from cells expressing single IP₃R subtypes. | |

| IP₃ | Permeabilized DT40-IP₃R1 | 19.5 ± 2.2 | 1.1 ± 0.1 | ||

| Adenophostin A | Permeabilized DT40-IP₃R2 | 3.4 ± 0.4 | 1.2 ± 0.1 | ||

| IP₃ | Permeabilized DT40-IP₃R2 | 33.1 ± 3.8 | 1.2 ± 0.1 | ||

| Adenophostin A | Permeabilized DT40-IP₃R3 | 1.8 ± 0.2 | 1.3 ± 0.1 | ||

| IP₃ | Permeabilized DT40-IP₃R3 | 25.1 ± 4.1 | 1.2 ± 0.1 |

Binding Affinity for IP₃ Receptors

Binding affinity is measured by the dissociation constant (K_d_) or the inhibition constant (K_i_), with lower values indicating higher affinity.

| Ligand | Receptor/Preparation | K_d_ / K_i_ (nM) | Method | Comments | Source |

| Adenophostin A | Hepatic Membranes | K_d_ = 0.48 ± 0.06 | [³H]IP₃ Displacement | ~6.4-fold higher affinity than IP₃. | |

| IP₃ | Hepatic Membranes | K_d_ = 3.09 ± 0.33 | [³H]IP₃ Displacement | ||

| Adenophostin A | Purified IP₃R1 | K_i_ = 10 | [³H]IP₃ Displacement | Inhibition shows positive cooperativity (n_H_ = 1.9). | |

| IP₃ | Purified IP₃R1 | K_i_ = 41 | [³H]IP₃ Displacement | No cooperativity (n_H_ = 1.1). | |

| Adenophostin A | Isolated N-terminus (NT) of IP₃R1 | K_d_ = 10.2 | Fluorescence Polarization | Data at 4°C. | |

| IP₃ | Isolated N-terminus (NT) of IP₃R1 | K_d_ = 75.8 | Fluorescence Polarization | ||

| Adenophostin A | Isolated IP₃-Binding Core (IBC) of IP₃R1 | K_d_ = 0.5 | Fluorescence Polarization | ~10-fold greater affinity than IP₃ for the IBC. | |

| IP₃ | Isolated IP₃-Binding Core (IBC) of IP₃R1 | K_d_ = 5.2 | Fluorescence Polarization |

Advanced Cellular Effects

Store-Operated Calcium Entry (SOCE)